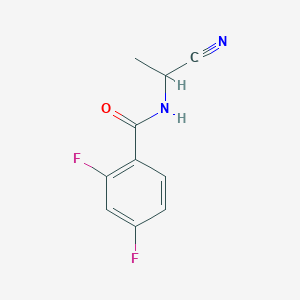

N-(1-cyanoethyl)-2,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1-cyanoethyl)-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c1-6(5-13)14-10(15)8-3-2-7(11)4-9(8)12/h2-4,6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIOKWHHPSANEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with 1-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-(1-carboxyethyl)-2,4-difluorobenzamide.

Reduction: Formation of N-(1-aminoethyl)-2,4-difluorobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanoethyl)-2,4-difluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)-2,4-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-cyanoethyl)-2,4-difluorobenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Fluorine Substitution: The 2,4-difluorobenzoyl group in this compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs. In contrast, diflubenzuron (2,6-difluoro substitution) shows distinct physicochemical behavior, including higher environmental persistence .

- Comparatively, aminoethyl (compound 40) and pyrazolyl (compound 5k) side chains enhance solubility and receptor binding, as seen in their bioactivity profiles .

Physicochemical Properties

- Melting Points: While data for this compound is unavailable, analog 3h exhibits a high melting point (>250°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .

- Spectral Signatures : The C=O stretch in IR spectra ranges from 1630–1671 cm⁻¹ across analogs, consistent with amide conjugation. NMR data for compound 3h reveals distinct aromatic proton environments (δ 7.16–8.32) influenced by fluorine substituents .

Biological Activity

N-(1-cyanoethyl)-2,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a cyano group and two fluorine atoms attached to a benzamide structure. The presence of these functional groups enhances its chemical reactivity and biological activity. The fluorine atoms contribute to increased lipophilicity and stability, while the cyano group serves as a versatile site for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function by:

- Inhibiting Enzymatic Activity : The compound can inhibit certain enzymes, which is crucial in therapeutic applications such as cancer treatment. Its structural similarities to natural substrates allow it to effectively compete for active sites on enzymes.

- Modulating Receptor Activity : The compound may also interact with various receptors or ion channels, influencing cellular signaling pathways.

- Chemical Reactivity : The cyano group can be oxidized or reduced under specific conditions, potentially leading to the formation of biologically active metabolites that enhance its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases .

- Antimicrobial Properties : Some studies have indicated that derivatives of benzamide compounds possess antibacterial and antifungal activities, suggesting that this compound could also exhibit similar effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the antitumor potential of this compound, researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to control treatments. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

This compound can be compared with other benzamide derivatives to understand its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(1-cyanoethyl)-2,4-dichlorobenzamide | Chlorine instead of fluorine | Moderate antitumor activity |

| N-(1-cyanoethyl)-2,4-dimethylbenzamide | Methyl groups instead of fluorine | Limited biological activity |

| N-(1-cyanoethyl)-2,4-difluorophenylacetamide | Acetamide group instead of benzamide | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.